2-(4,5,6-Trimethylpyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic compounds containing nitrogen atoms in their ring structure, which play a critical role in various biological processes. The specific structure of 2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine hydrochloride suggests potential applications in medicinal chemistry, particularly in drug development and synthesis.
This compound can be classified as an amine due to the presence of the ethanamine moiety, which is characterized by an amino group attached to an ethyl chain. The trimethylpyrimidine portion contributes to its unique properties and reactivity. The hydrochloride form indicates that the compound is a salt formed with hydrochloric acid, enhancing its solubility and stability in various solvents.
The synthesis of 2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine hydrochloride typically involves several steps:
The molecular formula for 2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine hydrochloride is . The molecular weight is approximately 201.70 g/mol.
CC(C1=C(N=C(N1)C(C)C)C(C)C)NInChI=1S/C10H15N2/c1-7(2)10-8(3)12-9(11-10)4-6(5)13/h7-9H,4-6H2,1-3H3,(HCl)This structure indicates that the compound has a pyrimidine ring substituted with three methyl groups and an ethylamine side chain.
The compound can participate in various chemical reactions typical of amines and pyrimidines:
The mechanism of action for 2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine hydrochloride is not extensively documented but can be inferred based on its structural properties:
The physical properties of 2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine hydrochloride include:
Chemical properties include reactivity with acids and bases and stability under standard laboratory conditions.
The primary applications of 2-(4,5,6-trimethylpyrimidin-2-yl)ethanamine hydrochloride include:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0